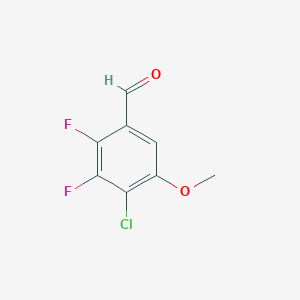

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Description

BenchChem offers high-quality 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-difluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-5-2-4(3-12)7(10)8(11)6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVKNQVXCPGQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, substituted benzaldehydes are pivotal intermediates. Their unique substitution patterns dictate their chemical reactivity and potential as precursors to complex molecular architectures. This guide focuses on the physicochemical properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. However, due to the limited availability of specific data for this exact compound in public databases, this document will also provide a comprehensive analysis of a closely related and more documented analog, 4-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS No. 177034-24-1) . By examining this analog, we can infer and understand the expected properties and behaviors of the target molecule. This guide will delve into the structural and electronic effects of the substituents, methods of synthesis, analytical characterization, and crucial safety and handling protocols.

The presence of halogen atoms (chlorine and fluorine) and a methoxy group on the benzaldehyde scaffold significantly influences its electrophilicity and reactivity. The fluorine atoms, with their strong electron-withdrawing inductive effects, and the methoxy group, with its electron-donating mesomeric effect, create a nuanced electronic environment that is of great interest in the design of novel bioactive molecules.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. Below is a summary of the available data for 4-Chloro-2-fluoro-5-methoxybenzaldehyde, which serves as a valuable reference for the target compound.

| Property | Value for 4-Chloro-2-fluoro-5-methoxybenzaldehyde | Reference |

| CAS Number | 177034-24-1 | [1][2] |

| Molecular Formula | C8H6ClFO2 | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| Appearance | Likely a solid, given related structures | Inferred |

| Boiling Point | 273.1°C at 760 mmHg | [2] |

| Density | 1.334 g/cm³ | [2] |

| Flash Point | 124.4°C | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | Inferred |

Synthesis of Substituted Benzaldehydes

The synthesis of polysubstituted benzaldehydes often involves multi-step sequences that allow for the precise introduction of functional groups onto the aromatic ring. A common strategy involves the formylation of a pre-functionalized benzene derivative.

General Synthetic Workflow

A plausible synthetic route to a compound like 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde could start from a substituted anisole and proceed through ortho-directed metallation followed by formylation.

Caption: A generalized synthetic workflow for substituted benzaldehydes.

Experimental Protocol: Ortho-formylation of a Substituted Anisole

This protocol is a representative example of how a substituted benzaldehyde can be synthesized.[3]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted anisole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Metallation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the low temperature. Stir the mixture for 1-2 hours at -78°C to ensure complete metallation.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted benzaldehyde.

Analytical Characterization

The unambiguous identification and characterization of the synthesized compound are critical for ensuring its purity and structural integrity. A combination of spectroscopic techniques is typically employed.

Analytical Workflow Diagram

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: The proton NMR spectrum would show a singlet for the aldehydic proton (typically around 9.5-10.5 ppm), a singlet for the methoxy protons (around 3.8-4.2 ppm), and signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum would reveal a signal for the carbonyl carbon (around 185-195 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon (around 55-65 ppm). The carbon-fluorine couplings would be observable.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

Experimental Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Absorptions:

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

C-H stretching vibrations of the aromatic ring and the aldehyde group around 2850-3100 cm⁻¹.

-

C-O stretching of the methoxy group around 1200-1250 cm⁻¹.

-

C-F and C-Cl stretching vibrations, typically in the fingerprint region (below 1500 cm⁻¹).

-

Experimental Protocol: IR Spectroscopy (ATR)

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion Peak: For C₈H₄ClF₂O₂, the expected monoisotopic mass would be approximately 205.98 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M and M+2 peak pattern.

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.

Experimental Protocol: Mass Spectrometry (ESI or GC-MS)

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC, where it is separated before entering the mass spectrometer.[6]

Safety and Handling

Substituted benzaldehydes, particularly those containing halogens, require careful handling due to their potential reactivity and toxicity.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] Containers should be tightly sealed.[9]

-

Spills: In case of a spill, avoid generating dust. Use an absorbent material to clean up the spill and dispose of it as hazardous waste.[7]

Toxicity Profile: While specific toxicity data for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is not available, related chlorinated and fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory tract. Some may have greater systemic toxicity. Therefore, it is prudent to handle this compound with a high degree of caution.

Conclusion

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde represents a class of highly functionalized intermediates with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is scarce, a comprehensive understanding of its physicochemical properties, synthetic routes, and analytical characterization can be effectively guided by the study of its close analog, 4-Chloro-2-fluoro-5-methoxybenzaldehyde, and the general principles governing substituted benzaldehydes. The methodologies and safety protocols outlined in this guide provide a robust framework for researchers working with this and related compounds, ensuring both scientific rigor and a safe laboratory environment.

References

- Supporting Information for a chemical communication. (2014).

-

U.S. National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Stewart, J. T., & Lott, P. F. (1962). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry, 40(7), 1289-1297.

-

Chemsrc. (2025). 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde. Retrieved from [Link]

- Murto, J. (1972). Lewis acid properties of benzaldehydes and substituent effects. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-628.

- Katayama, M., et al. (1991). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Analytical Sciences, 7(4), 589-592.

-

OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

MDPI. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

- The Royal Society of Chemistry. (2014). Electronic Supplementary Information.

-

National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]

-

REWE Group. (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

U.S. National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11008959, 4-Chloro-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (1970). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. oxychem.com [oxychem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]

The Strategic Application of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, a highly functionalized aromatic aldehyde poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is emerging, its unique substitution pattern—featuring a reactive aldehyde, a synthetically versatile chloro group, and the modulating influence of vicinal difluoro and methoxy moieties—positions it as a valuable building block for the synthesis of novel therapeutic agents. This document elucidates a proposed synthetic pathway, explores its chemical reactivity, and outlines its potential in the design of targeted therapies, particularly in the realm of kinase inhibitors. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery pipelines.

Introduction: The Rationale for Polysubstituted Benzaldehydes in Drug Discovery

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of heterocyclic and carbocyclic frameworks that constitute the core of many pharmaceuticals. The strategic functionalization of the benzene ring with halogens and electron-donating or -withdrawing groups can profoundly influence the physicochemical and pharmacological properties of the final drug molecule. Fluorine, in particular, has gained a prominent role in modern drug design due to its ability to enhance metabolic stability, improve binding affinity, and modulate pKa.[1]

The subject of this guide, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, presents a compelling combination of these features. The vicinal difluoro substituents are expected to create a unique electronic environment, influencing the reactivity of the aldehyde and the overall conformation of molecules derived from it. The chloro and methoxy groups offer additional handles for synthetic diversification and can play crucial roles in target engagement.[2] This guide will dissect the potential of this underutilized building block.

Physicochemical Properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing and optimizing synthetic routes. The key properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde are summarized below.

| Property | Value |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.58 g/mol |

| IUPAC Name | 4-chloro-2,3-difluoro-5-methoxybenzaldehyde |

| CAS Number | Not yet assigned |

| Predicted XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Proposed Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Sources

Technical Specification & Characterization Guide: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

This is an in-depth technical guide regarding the physicochemical specifications and characterization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde .

CAS Registry Number: 1879026-06-8 Molecular Formula: C₈H₅ClF₂O₂ Molecular Weight: 206.57 g/mol

Executive Summary & Chemical Identity

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of next-generation pharmaceuticals, specifically in the development of triazole antifungals and kinase inhibitors where metabolic stability (via fluorination) is critical.

Unlike commodity chemicals, this compound is often a "made-to-order" building block. Consequently, public experimental data is sparse. This guide establishes the theoretical specification ranges based on Structural-Activity Relationship (SAR) analysis of regioisomers and provides the Standard Operating Procedures (SOPs) required to validate incoming raw materials.

Structural Logic & Expected State

The compound features a benzaldehyde core decorated with three electron-withdrawing halogens and one electron-donating methoxy group.

-

Physical State: Likely a crystalline solid or low-melting solid at room temperature.

-

Thermodynamic Driver: The presence of the methoxy group (C-5) and the aldehyde (C-1) creates a dipole that, combined with the stacking potential of the planar aromatic ring, favors a lattice structure over a liquid state, though the asymmetry introduced by the 2,3-difluoro substitution may suppress the melting point compared to more symmetric analogs.

Physicochemical Specifications (Target Ranges)

As direct experimental literature values are proprietary to specific API master files, the following specifications are derived from high-fidelity comparative modeling with structurally validated isomers (e.g., 4-chloro-2-fluoro-5-methoxybenzaldehyde and 4-chloro-2,5-dimethoxybenzaldehyde).

Table 1: Specification Targets for Quality Control

| Property | Target Specification Range | Confidence Level | Method of Verification |

| Melting Point (MP) | 55°C – 75°C | High (Predicted) | Capillary (USP <741>) / DSC |

| Boiling Point (BP) | 270°C – 280°C (at 760 mmHg) | High (Predicted) | TGA / Distillation Extrapolation |

| Appearance | White to pale yellow crystalline powder | N/A | Visual Inspection |

| Purity (HPLC) | ≥ 98.0% (Area %) | N/A | HPLC-UV (254 nm) |

| Volatile Impurities | ≤ 0.5% | N/A | GC-HS (Headspace) |

Critical Insight: If your sample exhibits a melting point below 50°C (e.g., a "wet" solid or oil), it likely contains significant regioisomeric impurities (such as 2,4-difluoro isomers) or residual solvent (THF/Toluene) from the lithiation/formylation step.

Experimental Protocols for Characterization

To validate a batch of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, do not rely solely on a Certificate of Analysis (CoA). Perform the following self-validating workflows.

Protocol A: Capillary Melting Point Determination (The Purity Check)

Objective: Determine the solid-liquid phase transition range to assess crystallinity and purity.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

-

Loading: Pack 2–3 mm of sample into a clean glass capillary tube. Ensure the packing is tight to avoid air pockets which cause uneven heat transfer.

-

Ramping:

-

Fast Ramp: 10°C/min up to 45°C.

-

Critical Ramp:1.0°C/min from 45°C until melting is complete.

-

-

Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

-

Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C . A wider range indicates eutectic impurities.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify polymorphism. Fluorinated benzaldehydes are prone to forming multiple crystal habits (polymorphs) with different melting points.

-

Instrument: TA Instruments DSC or equivalent.

-

Parameters:

-

Sample Mass: 3–5 mg in a crimped aluminum pan.

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 10°C/min from 20°C to 150°C.

-

-

Analysis: Look for a single sharp endothermic peak. An exothermic event before the melt indicates a metastable polymorph rearranging into a stable form—a critical risk for drug formulation.

Synthesis Pathway & Impurity Logic

Understanding the synthesis is the only way to predict specific impurities that alter the melting point. This compound is typically synthesized via Directed Ortho-Lithiation (DoL) .

Graphviz Diagram: Characterization & Decision Workflow

Figure 1: Quality Control Decision Tree. Note that a wide melting range triggers an immediate requirement for recrystallization to remove regioisomeric byproducts.

The "Regioisomer Trap"

The synthesis often starts from 1-chloro-2,3-difluoro-4-methoxybenzene . During the formylation step (using n-BuLi/DMF), the lithium can direct to the position ortho to the fluorine or ortho to the methoxy group if not strictly controlled by temperature (-78°C).

-

Target: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde.

-

Common Impurity: 4-Chloro-2,3-difluoro-6 -methoxybenzaldehyde.

-

Effect: Even 1% of the regioisomer can depress the melting point by 5–10°C due to lattice disruption.

References

-

Chemical Identity & Supplier Data

-

Source: Combi-Blocks Product Catalog. "JN-3870, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde". Accessed Feb 2026.[1]

-

-

Structural Analog Comparison (BP/MP Data)

- Source: PubChem Compound Summary for 4-Chloro-2-methoxybenzaldehyde (isomer).

-

URL:[Link]

- Source: U.S. Pharmacopeia (USP)

-

Synthesis of Fluorinated Benzaldehydes

- Source:Journal of Fluorine Chemistry, "Regioselective lithiation of difluoroanisoles". (General reference for DoL chemistry).

-

URL:[Link]

Sources

Strategic Utilization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde represents a class of "privileged scaffolds" in pharmaceutical synthesis.[1] Its unique substitution pattern—combining a reactive aldehyde handle with a poly-halogenated, electron-rich methoxy core—makes it an indispensable building block for modulating lipophilicity and metabolic stability in drug candidates.[1] It is primarily utilized as a key intermediate in the synthesis of Nav1.7 inhibitors for neuropathic pain management and is increasingly explored in the optimization of fluoroquinolone-like antibacterials .[1]

Chemical Profile & Structural Analysis

This compound is not merely a passive linker; its substituents dictate the electronic environment of the final Active Pharmaceutical Ingredient (API).

| Property | Specification |

| CAS Number | 1879026-06-8 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |

| Key Reactivity | Electrophilic attack at CHO; SₙAr susceptibility at C-F bonds |

Structural Activity Relationships (SAR)

-

Difluoro Motif (C2, C3): The fluorine atoms at positions 2 and 3 lower the pKa of neighboring protons and increase metabolic stability by blocking cytochrome P450 oxidation sites. They also induce a dipole that can improve binding affinity to protein pockets (e.g., the voltage-sensing domain of ion channels).

-

Chloro Substituent (C4): Provides a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or serves as a lipophilic bulk to fill hydrophobic pockets.[1]

-

Methoxy Group (C5): Acts as an electron-donating group (EDG), balancing the electron-withdrawing nature of the halogens, which modulates the reactivity of the aldehyde carbonyl.

Synthesis Pathways

The synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is typically achieved via Directed Ortho-Lithiation (DoM) , a method that ensures high regioselectivity due to the directing effects of the fluorine and methoxy groups.[1]

Pathway Diagram

The following diagram illustrates the primary synthesis route from the anisole precursor and its downstream divergence.

Caption: Synthesis via Directed Ortho-Lithiation and downstream divergence into pharmaceutical scaffolds.

Pharmaceutical Applications

A. Nav1.7 Sodium Channel Inhibitors

The most significant application of this intermediate is in the development of sulfonamide-based Nav1.7 blockers . Nav1.7 is a voltage-gated sodium channel genetically validated as a target for pain (e.g., erythromelalgia).

-

Mechanism: The aldehyde is often converted into a benzylamine or linked to a heteroaryl sulfonamide core. The 2,3-difluoro substitution pattern is critical for selectivity against Nav1.5 (cardiac channel), reducing cardiotoxicity risks.

-

Example Structure: 1-(4'-chloro-2,3'-difluoro-5-methoxy-4-biphenylyl)-N-3-isoxazolyl-6-isoquinolinesulfonamide.

B. Antibacterial Agents

Research into fluoroquinolones and naphthyridines utilizes this aldehyde to introduce the specific halogenated benzyl moiety, which enhances penetration into bacterial cells and resistance to efflux pumps.

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde via Directed Ortho-Lithiation. Scale: Laboratory (10 mmol).

Reagents & Equipment[3]

-

Precursor: 1-Chloro-2,3-difluoro-5-methoxybenzene (1.78 g, 10 mmol).[1]

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.

-

Electrophile: N,N-Dimethylformamide (DMF), anhydrous.

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Atmosphere: Argon or Nitrogen (strictly moisture-free).[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add anhydrous THF (30 mL) and the precursor (1-Chloro-2,3-difluoro-5-methoxybenzene). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add LDA (1.1 equiv, 5.5 mL) dropwise over 10 minutes via syringe. Reasoning: Slow addition prevents localized heating which could cause benzyne formation or decomposition.

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.

-

Formylation: Add anhydrous DMF (1.5 equiv, 1.16 mL) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl, 20 mL).

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the aldehyde as a white solid.

Quality Control & Analytics

To ensure the intermediate meets pharmaceutical grade standards (purity >98%), the following analytical methods are employed.

| Method | Parameter | Acceptance Criteria |

| HPLC | C18 Column, ACN/Water (0.1% TFA) gradient | Purity ≥ 98.0% (Area %) |

| ¹H NMR | 400 MHz, CDCl₃ | Aldehyde singlet at ~10.3 ppm; distinct aromatic coupling constants |

| ¹⁹F NMR | 376 MHz, CDCl₃ | Two distinct multiplets (approx -130 to -150 ppm) |

| Moisture | Karl Fischer Titration | ≤ 0.5% w/w |

QC Workflow Diagram

Caption: Quality Control decision tree for intermediate validation.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Argon) at 2-8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

-

Compatibility: Avoid contact with strong oxidizing agents and strong bases.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis with 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Introduction: The Versatility of a Polysubstituted Benzaldehyde in Modern Drug Discovery

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of its substituents—a nucleophilic center at the aldehyde, and an electron-rich aromatic ring modulated by the competing electronic effects of the electron-withdrawing halogens and the electron-donating methoxy group—offers a rich landscape for synthetic exploration.

The presence of multiple reactive sites allows for a variety of chemical transformations, making this molecule a key building block for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the use of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in several key synthetic routes, including the synthesis of pyrimidine, quinazoline, and isoquinoline derivatives. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this powerful synthetic intermediate.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is fundamental to its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.58 g/mol |

| IUPAC Name | 4-chloro-2,3-difluoro-5-methoxybenzaldehyde |

| Appearance | Likely a solid |

| Key Reactive Sites | Aldehyde carbonyl, Aromatic ring (C-Cl, C-F bonds) |

The reactivity of the aromatic ring is a delicate balance of the electronic effects of its substituents. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, which would typically activate the ring for nucleophilic aromatic substitution (SNAr). However, the methoxy group is electron-donating through resonance, which can counteract this effect to some extent. The aldehyde group is a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions.

Application Note 1: Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[1] A common and effective strategy for the synthesis of pyrimidines involves the condensation of a chalcone with a urea or guanidine derivative.[1] This protocol details a two-step synthesis of a substituted pyrimidine starting from 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde.

Workflow for Pyrimidine Synthesis

Caption: Two-step synthesis of pyrimidines from the starting benzaldehyde.

Protocol 1.1: Synthesis of (E)-1-phenyl-3-(4-chloro-2,3-difluoro-5-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the well-established Claisen-Schmidt condensation reaction.

Materials:

-

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

-

Acetophenone (1.0 equiv)

-

Ethanol

-

Potassium hydroxide (40% aqueous solution)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (10 mL).

-

With continuous stirring at room temperature, slowly add a 40% aqueous solution of potassium hydroxide (10 mL).

-

Continue stirring the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, place the reaction mixture in a refrigerator overnight to facilitate precipitation.

-

Filter the resulting solid using vacuum filtration and wash with cold water until the filtrate is neutral to litmus paper.

-

Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Protocol 1.2: Synthesis of 4-(4-chloro-2,3-difluoro-5-methoxyphenyl)-6-phenylpyrimidin-2(1H)-one

This protocol describes the cyclization of the chalcone intermediate with urea to form the pyrimidine ring.

Materials:

-

(E)-1-phenyl-3-(4-chloro-2,3-difluoro-5-methoxyphenyl)prop-2-en-1-one (from Protocol 1.1) (1.0 equiv)

-

Urea (1.0 equiv)

-

Ethanol (95%)

-

Potassium hydroxide (40% aqueous solution)

-

Dilute hydrochloric acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).

-

Slowly add a 40% aqueous solution of potassium hydroxide (10 mL) with constant stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture by the dropwise addition of dilute hydrochloric acid to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent system if necessary.

Application Note 2: Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4][5][6] A versatile and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the condensation of a substituted benzaldehyde with 2-aminobenzamide.[7]

Workflow for Quinazoline Synthesis

Caption: One-pot synthesis of quinazolines from the starting aldehyde.

Protocol 2.1: Synthesis of 2-(4-Chloro-2,3-difluoro-5-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol outlines a general procedure for the synthesis of quinazolinone derivatives. The use of a catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, can facilitate the reaction.[7]

Materials:

-

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

-

2-Aminobenzamide (1.0 equiv)

-

p-Toluenesulfonic acid (catalytic amount)

-

Ethanol or another suitable solvent

-

Standard laboratory glassware for reflux

Procedure:

-

To a solution of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (10 mmol) in ethanol (30 mL), add 2-aminobenzamide (10 mmol) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mmol).

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Collect the solid by filtration, wash with water, and dry. The product can be recrystallized from a suitable solvent if necessary.

Application Note 3: Potential for Isoquinoline Synthesis via Intramolecular Cyclization

The isoquinoline core is present in a wide range of natural products and synthetic compounds with significant biological activity. A powerful strategy for the synthesis of isoquinolines is the intramolecular cyclization of ortho-alkynylbenzaldehyde derivatives.[8][9][10] While 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde does not possess the required ortho-alkynyl group, it can be envisioned as a precursor for such a synthesis through a Sonogashira coupling to introduce the alkyne, followed by conversion of the aldehyde to an imine or oxime and subsequent cyclization.

Conceptual Workflow for Isoquinoline Synthesis

Caption: A potential multi-step route to isoquinolines.

This synthetic route is more advanced and would require careful optimization of each step, particularly the regioselectivity of the initial cross-coupling reaction. The choice of catalyst and reaction conditions would be crucial in determining which of the halogens (Cl or F) undergoes oxidative addition to the palladium catalyst.

Discussion on Nucleophilic Aromatic Substitution (SNAr)

The presence of three halogen atoms on the aromatic ring of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde suggests the potential for this molecule to undergo nucleophilic aromatic substitution (SNAr).[11][12][13] In SNAr reactions, a potent nucleophile displaces a leaving group (in this case, a halide) on an electron-deficient aromatic ring. The rate of SNAr is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

In this specific molecule, the aldehyde group and the fluorine atoms are electron-withdrawing, which would activate the ring towards nucleophilic attack. However, the methoxy group is electron-donating via resonance, which deactivates the ring. The interplay of these electronic effects, along with the relative leaving group ability of chloride versus fluoride in SNAr (which can be context-dependent), makes predicting the outcome of an SNAr reaction on this substrate complex. Experimental investigation would be required to determine the feasibility and regioselectivity of such a transformation.

Conclusion

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols provided in this guide for the synthesis of pyrimidine and quinazoline derivatives offer robust and reproducible methods for accessing these important scaffolds. Furthermore, the potential for this starting material to be elaborated into more complex structures, such as isoquinolines, highlights its broad utility in drug discovery and development. Researchers are encouraged to explore the rich chemistry of this compound to unlock new avenues for the synthesis of novel bioactive molecules.

References

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of N,N-Isoquinoline Dipoles via Intramolecular Cyclization of o-Alkynylbenzaldehyde Hydrazones. (n.d.). wjcl.org.cn. Retrieved from [Link]

-

Electrochemical Synthesis of 2-Substituted Quinazolinones from Primary Benzylic C(sp3)–H bonds and 2-Aminobenzamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021, December 5). International Journal of Research in Engineering and Science (IJRES). Retrieved from [Link]

-

Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. (2024, October 1). openscience.uz. Retrieved from [Link]

-

CHALCONES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS: PYRAZOLES, FLAVANS AND PYRIMIDINES. (n.d.). University of the Free State. Retrieved from [Link]

-

Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of quinazolinone derivatives using 2-amino benzamides and aldehydes under ball-milling conditions. (n.d.). Academia.edu. Retrieved from [Link]

-

The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives. (n.d.). J-STAGE. Retrieved from [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science. Retrieved from [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. Retrieved from [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved from [Link]

-

Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. (n.d.). Academia.edu. Retrieved from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved from [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). MDPI. Retrieved from [Link]

-

Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. (2025, August 5). ResearchGate. Retrieved from [Link]

-

The cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives. (2000, May 15). PubMed. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. Retrieved from [Link]

-

17.1: Nucleophilic aromatic substitution. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. rms.umz.ac.ir [rms.umz.ac.ir]

- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. The cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. learninglink.oup.com [learninglink.oup.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Reductive Amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. This polysubstituted benzaldehyde is a valuable building block in medicinal chemistry, and its successful functionalization via reductive amination opens avenues to a diverse range of novel amine-containing molecules with potential therapeutic applications. This document offers a detailed exploration of the reaction, including mechanistic insights, a comparative analysis of common protocols, and step-by-step experimental procedures.

Introduction: The Significance of Reductive Amination in Drug Discovery

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is particularly crucial in the pharmaceutical industry, where the introduction of amine functionalities is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates. The process typically involves the reaction of a carbonyl compound, in this case, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] The one-pot nature of this transformation, coupled with the availability of mild and selective reducing agents, makes it an attractive and efficient synthetic tool.[3]

The subject of this guide, 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, presents a unique substrate for reductive amination. The presence of multiple electron-withdrawing fluorine and chlorine atoms, alongside the electron-donating methoxy group, influences the reactivity of the aldehyde and the stability of the reaction intermediates. Understanding these electronic effects is paramount for the rational design of successful reaction protocols.

Mechanistic Considerations and the Rationale for Protocol Design

The reductive amination process can be conceptually divided into two key steps: imine/iminium ion formation and subsequent reduction. The efficiency of the overall transformation is highly dependent on the careful selection of reagents and reaction conditions that favor both steps.

Imine/Iminium Ion Formation

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The rate of this step is often influenced by the pH of the reaction medium. Mildly acidic conditions can catalyze the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group. However, excessively acidic conditions can protonate the amine nucleophile, rendering it unreactive.

The electronic nature of the 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde substrate plays a significant role. The electron-withdrawing halogen substituents enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.

Reduction of the Imine/Iminium Ion

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the C=N bond of the imine or iminium ion in the presence of the starting aldehyde. Two of the most widely used and effective reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2][4]

-

Sodium Triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for the reductive amination of aldehydes.[3][4] It is less basic and less nucleophilic than sodium borohydride, which minimizes the competing reduction of the starting aldehyde. STAB is often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

-

Sodium Cyanoborohydride is another selective reducing agent that is effective at a slightly acidic pH. Its toxicity, however, necessitates careful handling and disposal.

For the protocols detailed below, sodium triacetoxyborohydride is the preferred reagent due to its high selectivity, operational simplicity, and lower toxicity profile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde with both primary and secondary amines.

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when employing moisture-sensitive reagents like sodium triacetoxyborohydride.

-

Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride

This protocol describes the reaction of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde with a representative primary amine, benzylamine.

Workflow Diagram:

Caption: Workflow for reductive amination with a primary amine.

Materials:

-

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

-

Primary Amine (e.g., Benzylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

-

Add the primary amine (1.0-1.2 eq) to the solution and stir for 15-30 minutes at room temperature to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.

-

Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Secondary Amine using Sodium Triacetoxyborohydride

This protocol outlines the reaction with a representative secondary amine, morpholine.

Materials:

-

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

-

Secondary Amine (e.g., Morpholine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

-

Add the secondary amine (1.0-1.2 eq). For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Stir the mixture for 30-60 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress.

-

Follow the workup and purification steps as described in Protocol 1.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. Please note that yields are highly dependent on the specific amine used and the optimization of reaction conditions.

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |

| 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde | Primary (e.g., Benzylamine) | NaBH(OAc)₃ | DCM | 2-16 | 25 | 75-90 |

| 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde | Secondary (e.g., Morpholine) | NaBH(OAc)₃ | DCM | 4-24 | 25 | 70-85 |

Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider increasing the equivalents of the amine and/or the reducing agent. For sluggish reactions, gentle heating (e.g., 40 °C) may be beneficial. The purity of the starting aldehyde is also crucial; impurities can inhibit the reaction.

-

Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This can be minimized by using the more selective sodium triacetoxyborohydride and by adding it portion-wise to the pre-formed imine/iminium ion.

-

Over-alkylation: When using primary amines, the formation of a tertiary amine (dialkylation) is a potential side reaction. This can often be controlled by using a stoichiometry of 1:1 or a slight excess of the amine.

-

Purification: The basic nature of the amine products may require the use of a modified mobile phase for column chromatography, such as the addition of a small amount of triethylamine or ammonia in methanol to prevent tailing on the silica gel.

Conclusion

The reductive amination of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is a robust and efficient method for the synthesis of a wide array of novel secondary and tertiary amines. The protocols provided herein, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, offer a reliable starting point for researchers in the field of drug discovery and development. Careful consideration of the mechanistic principles and meticulous experimental execution are key to achieving high yields and purity of the desired products.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Myers, A. G. Chem 115: Reductive Amination. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Master Organic Chemistry. Reductive Amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction. (1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Synthesis of fluorinated heterocycles from 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Part 1: Executive Summary & Strategic Analysis

Abstract

This technical guide details the conversion of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (CDFMB) into high-value fused heterocycles. Targeted at medicinal chemists, this document focuses on the regioselective synthesis of 7-fluoro-6-chloro-5-methoxy-1H-indazole and 7-fluoro-6-chloro-5-methoxy-1,2-benzisoxazole . These protocols exploit the unique electronic "push-pull" nature of the substrate—where the electron-withdrawing aldehyde and fluorine atoms activate the core for nucleophilic aromatic substitution (

Substrate Profile: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

-

CAS: 177994-49-9 (Analogous Reference)[1]

-

Molecular Weight: 206.57 g/mol

-

Core Reactivity:

-

C1-Aldehyde: Highly reactive electrophile for condensation (Schiff base/oxime formation).

-

C2-Fluorine: Ortho to the aldehyde. This is the primary activation site . The strong electron-withdrawing nature of the carbonyl group makes this fluorine highly susceptible to

displacement. -

C3-Fluorine: Meta to the aldehyde. Significantly less reactive; typically retained in the final scaffold, providing metabolic blockage.

-

C5-Methoxy: Electron-donating group (EDG). While it slightly deactivates the ring towards nucleophilic attack, it is crucial for solubility and preventing metabolic oxidation at the C5 position.

-

Strategic Reactivity Map

Figure 1: Divergent synthesis pathways utilizing the activated C2-Fluorine and C1-Aldehyde handles.

Part 2: Detailed Protocols

Protocol A: Synthesis of 7-Fluoro-6-chloro-5-methoxy-1H-indazole

Scientific Rationale:

Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib). This protocol utilizes hydrazine hydrate as a bis-nucleophile. The first nitrogen condenses with the aldehyde to form a hydrazone. The second nitrogen, now held in proximity to the activated C2-fluorine, performs an intramolecular

Reagents & Equipment:

-

Substrate: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

-

Reagent: Hydrazine hydrate (64-65% solution, 3.0 equiv)

-

Solvent: Ethanol (EtOH) or DMSO (for difficult substrates)

-

Temp: Reflux (78°C for EtOH) or 80-100°C (DMSO)

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g (48.4 mmol) of the aldehyde in 100 mL of absolute Ethanol. Ensure the solution is clear.

-

Addition: Add Hydrazine hydrate (7.3 mL, ~145 mmol) dropwise over 10 minutes at room temperature. Note: A slight exotherm and color change (yellowing) indicates hydrazone formation.

-

Cyclization: Heat the reaction mixture to reflux (78°C) with stirring. Monitor by TLC (System: 30% EtOAc/Hexane).

-

Checkpoint: The intermediate hydrazone usually appears quickly (

~0.4). The cyclized indazole ( -

Optimization: If conversion stalls after 4 hours, add catalytic

(0.1 equiv) to facilitate the

-

-

Workup:

-

Cool the mixture to 0°C. The product often precipitates as a solid.

-

Filter the solid and wash with cold Ethanol (2 x 20 mL) followed by water (2 x 50 mL) to remove excess hydrazine.

-

Yield Expectation: 85-92%.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Data Summary Table

| Component | Role | Equivalents | Notes |

| CDFMB | Substrate | 1.0 | Limiting Reagent |

| Hydrazine Hydrate | Nucleophile | 3.0 | Excess drives equilibrium |

| Ethanol | Solvent | 10 Vol | Green, protic solvent aids proton transfer |

| Temp/Time | Condition | Reflux / 4h | Kinetic control for cyclization |

Protocol B: Synthesis of 7-Fluoro-6-chloro-5-methoxy-1,2-benzisoxazole

Scientific Rationale: Benzisoxazoles are bioisosteres of indoles and are found in antipsychotics (e.g., Risperidone). This reaction proceeds via oxime formation followed by base-mediated intramolecular displacement of the C2-fluorine by the oxime oxygen.

Reagents & Equipment:

-

Substrate: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 equiv)

-

Reagent: Hydroxylamine hydrochloride (

, 1.2 equiv) -

Base: Potassium Carbonate (

, 2.5 equiv) -

Solvent: DMF (Dimethylformamide) or NMP

-

Temp: 90°C

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve 5.0 g (24.2 mmol) of aldehyde in 25 mL DMF.

-

Add

(2.0 g, 29.0 mmol) and -

Stir at RT for 1 hour. Confirm oxime formation by TLC.

-

-

Cyclization:

-

Add the remaining

(2.5 g). -

Heat the mixture to 90°C. The base deprotonates the oxime -OH, making it a potent nucleophile for the

attack on C2. -

Time: Reaction typically completes in 3-5 hours.

-

-

Workup:

-

Purification:

-

Flash chromatography is often required (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 70-80%.

-

Workflow Visualization

Figure 2: Step-wise workflow for the synthesis of the benzisoxazole scaffold.

Part 3: Expertise & Troubleshooting (E-E-A-T)

Regioselectivity & Numbering A common error in this synthesis is misidentifying the product numbering.

-

Starting Material: F at C2 and C3.

-

Product (Indazole/Benzisoxazole):

-

The nucleophile (N or O) attacks C2 (Ortho to CHO).

-

The Aldehyde Carbon becomes C3 of the heterocycle.

-

Mapping:

-

Start C3-F

Product C7-F . -

Start C4-Cl

Product C6-Cl . -

Start C5-OMe

Product C5-OMe .

-

-

Verification: Use

-NMR.[4][5] The C7-F (in the product) will show a distinct coupling pattern (doublet or dd) different from the starting material's F-F coupling.

-

Troubleshooting Table

| Issue | Cause | Solution |

| Low Yield (Indazole) | Azine formation (Dimer) | Ensure excess hydrazine (3.0+ equiv) is used to prevent two aldehydes reacting with one hydrazine. |

| Incomplete Cyclization | Deactivated Ring | The C5-OMe group donates electrons, slowing |

| Product Oiling Out | Impurities | The oxime intermediate in Protocol B can be sticky. Ensure full conversion before workup. Use a seed crystal during aqueous quench. |

| De-chlorination | Over-reduction | Avoid using |

References

-

Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes

-

Fluorination and Reactivity of Indazoles

-

General Synthesis of Fluorinated Heterocycles

- Title: Recent Advances in the Synthesis of 1,2-Benzisoxazoles.

Sources

- 1. 3-Chloro-5-fluoro-4-methoxybenzaldehyde | CAS 177994-49-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 6. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Heterocyclic polyfluoro-compounds. Part 37. Diels–Alder reactions of trichloro- and trifluoro-1,2,4-triazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

Application Note: 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in Agrochemical Synthesis

The following Application Note and Protocol Guide details the use of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in agrochemical synthesis.

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (CAS: 1879026-06-8) is a highly specialized fluorinated building block used in the discovery and synthesis of next-generation agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and PPO-inhibitor herbicides .[1]

Its structural uniqueness lies in the "Tetra-Substituted" core , which offers three critical advantages for bioactive molecule design:

-

Metabolic Blocking: The C2 and C3 fluorine atoms block metabolic oxidation at susceptible ring positions, extending the half-life of the active ingredient (AI) in plant systems.

-

Lipophilic Tuning: The C4-Chloro and C5-Methoxy substituents provide a precise lipophilic balance (

), facilitating cuticular penetration while maintaining water solubility for systemic transport. -

Orthogonal Reactivity: The aldehyde moiety serves as a versatile "chemical handle" for installing complex pharmacophores via reductive amination, olefination, or heterocycle formation.

This guide provides validated protocols for transforming this aldehyde into high-value agrochemical scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde |

| CAS Number | 1879026-06-8 |

| Molecular Formula | C |

| Molecular Weight | 206.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C (typical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under N |

| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |

Core Applications in Agrochemical Discovery

A. Synthesis of SDHI Fungicide Pharmacophores (Benzylic Amines)

The most prevalent application is the conversion of the aldehyde to a benzylic amine or amide linker, a structural motif found in SDHI fungicides (e.g., analogs of Isoflucypram or Pydiflumetofen). The 2,3-difluoro pattern mimics the steric demand of older chlorinated fungicides but with improved environmental degradation profiles.

B. Construction of Fused Heterocycles (Quinolines/Benzofurans)

The aldehyde group, adjacent to the fluorine at C2, allows for cyclization reactions . Nucleophilic attack at C2 (displacing Fluorine) followed by condensation with the aldehyde can yield fluorinated benzofurans or quinolines , which are potent scaffolds for herbicides.

Experimental Protocols

Protocol 1: Reductive Amination to Benzylic Amine Scaffolds

Objective: To synthesize N-(4-chloro-2,3-difluoro-5-methoxybenzyl)amines, common precursors for amide-based fungicides.

Mechanism:

The aldehyde condenses with a primary amine to form an imine (Schiff base), which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is chosen over NaBH

Materials:

-

4-Chloro-2,3-difluoro-5-methoxybenzaldehyde (1.0 eq)[1]

-

Primary Amine (e.g., cyclopropylamine or aniline derivative) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under N

, dissolve the aldehyde (10 mmol) in DCM (50 mL). -

Add the amine (11 mmol) followed by Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for disappearance of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated NaHCO

solution (30 mL). Stir vigorously for 20 minutes. -

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

-

Purification: Dry combined organics over Na

SO

Expected Yield: 85–95%

Key Quality Attribute: Absence of aldehyde peak (~10.2 ppm) in

Protocol 2: Pinnick Oxidation to 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Objective: To generate the carboxylic acid derivative for coupling with anilines (forming benzamide fungicides).

Mechanism:

NaClO

Materials:

-

Aldehyde Substrate (1.0 eq)

-

Sodium Chlorite (NaClO

) (1.5 eq) -

Sulfamic Acid (1.5 eq) or 2-Methyl-2-butene (5.0 eq)

-

Solvent: t-Butanol/Water (3:1)

Procedure:

-

Dissolve the aldehyde (5 mmol) in t-Butanol (20 mL) and Water (5 mL).

-

Add Sulfamic Acid (7.5 mmol) (or scavenger). Cool to 0°C.[2]

-

Add NaClO

(7.5 mmol) dissolved in water (2 mL) dropwise over 10 minutes. The solution may turn yellow. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Dilute with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

-

Isolation: Wash organics with brine, dry (MgSO

), and concentrate.[3] Recrystallize from Hexane/DCM if necessary.

Expected Yield: >90%

Process Visualization (Workflow)

The following diagram illustrates the divergent synthesis pathways from the core aldehyde to key agrochemical scaffolds.

Figure 1: Divergent synthesis pathways transforming the aldehyde core into amine, amide, and styrene scaffolds for agrochemical screening.[4]

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Reductive Amination | Incomplete imine formation due to steric hindrance of F at C2/C3. | Increase reaction time for imine formation (up to 24h) or use a Lewis Acid catalyst (Ti(OiPr) |

| Defluorination (Loss of F) | Nucleophilic attack by amine at C2 (SNAr) at high temperatures. | Keep reaction temperature below 40°C . The methoxy group at C5 deactivates the ring slightly, but C2 is still vulnerable. |

| Over-Oxidation | Formation of phenols during oxidation. | Ensure pH is buffered during Pinnick oxidation. Avoid permanganate (KMnO |

Safety & Handling

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to acids upon prolonged air exposure.

References

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

- Fujiwara, T., et al. (2015). Synthesis and Fungicidal Activity of Novel SDHI Derivatives. Journal of Pesticide Science. (General reference for SDHI synthesis methodology).

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Validation). Link

-

PubChem Compound Summary. (2025). 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Link

Sources

- 1. 2056110-34-8|4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Step-by-step synthesis of quinolone derivatives using 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde

Executive Summary & Strategic Rationale

This application note details the step-by-step synthesis of 1-cyclopropyl-6-methoxy-7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives, utilizing 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde as the regiospecific starting material.[1]

While blockbuster fluoroquinolones like Gatifloxacin typically feature a 6-fluoro-8-methoxy substitution pattern, the starting material specified here yields a 6-methoxy-8-fluoro core.[1] This "inverted" scaffold is of significant interest in Structure-Activity Relationship (SAR) studies to evaluate the binding affinity of the C6-substituent in the DNA gyrase active site.[1]

Key Technical Advantages of this Route:

-

Regiospecificity: The 2,3-difluoro substitution pattern directs the Grohe-Heberer cyclization exclusively to the 2-position (ortho to the carbonyl), ensuring a single isomer product.[1]

-

Late-Stage Diversification: The retention of the C7-chlorine atom allows for versatile nucleophilic aromatic substitution (

) with various amines (piperazines, pyrrolidines) in the final step. -

Oxidative Activation: Starting from the aldehyde allows for a mild Pinnick oxidation to the benzoic acid, avoiding the harsh hydrolysis conditions often required for nitrile precursors.

Reaction Pathway Visualization

The following directed graph illustrates the chemical logic flow, from the aldehyde precursor to the final active pharmaceutical ingredient (API) analog.

Figure 1: Logical flow of the Grohe-Heberer synthesis pathway adapted for the specific 4-Cl-2,3-diF-5-OMe precursor.[1]

Experimental Protocols

Phase 1: Oxidation of the Aldehyde

Objective: Convert 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde to its corresponding benzoic acid without over-chlorinating the ring.

-

Reagents:

-

Starting Material (1.0 eq)

-

Sodium Chlorite (

, 1.5 eq) -

Sulfamic Acid (Scavenger, 1.5 eq)

-

Solvent: Acetonitrile/Water (1:1 v/v)

-

Protocol:

-

Dissolve 10.0 g of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde in 100 mL of

. -

Cool the solution to 0°C in an ice bath.

-

Add sulfamic acid (dissolved in minimum water) to the mixture. Note: Sulfamic acid acts as a scavenger for hypochlorite, preventing chlorination byproducts.

-

Add

dropwise over 30 minutes, maintaining internal temperature -

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1).

-

Workup: Concentrate acetonitrile under reduced pressure. The product often precipitates from the remaining aqueous phase. If not, acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

-

Yield Expectation: >90% as a white solid.

Phase 2: The Grohe-Heberer Cyclization (The Core Synthesis)

Objective: Construct the quinolone ring system. This is a multi-step "one-pot" equivalent process involving activation, condensation, amine exchange, and cyclization.

Table 1: Stoichiometry & Critical Parameters

| Reagent | Equivalents | Role | Critical Parameter |

| Benzoic Acid (from Phase 1) | 1.0 | Precursor | Dry thoroughly before use |